3-(3-(1,3-Dioxoisoindolin-2-yl)propoxy)benzaldehyde
Overview
Description
3-(3-(1,3-Dioxoisoindolin-2-yl)propoxy)benzaldehyde: is an organic compound that features a benzaldehyde group linked to a 1,3-dioxoisoindolin-2-yl moiety via a propoxy chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-(1,3-Dioxoisoindolin-2-yl)propoxy)benzaldehyde typically involves multiple steps. One common method starts with the preparation of 3-(1,3-Dioxoisoindolin-2-yl)propanal, which is then reacted with appropriate reagents to introduce the benzaldehyde group. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions: 3-(3-(1,3-Dioxoisoindolin-2-yl)propoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The benzaldehyde moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Formation of 3-(3-(1,3-Dioxoisoindolin-2-yl)propoxy)benzoic acid.
Reduction: Formation of 3-(3-(1,3-Dioxoisoindolin-2-yl)propoxy)benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: In chemistry, 3-(3-(1,3-Dioxoisoindolin-2-yl)propoxy)benzaldehyde is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine: Its structure can be modified to enhance biological activity or reduce toxicity, making it a versatile scaffold for drug development.
Mechanism of Action
The mechanism of action of 3-(3-(1,3-Dioxoisoindolin-2-yl)propoxy)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or altering protein conformation to exert its effects .
Comparison with Similar Compounds
- 3-(1,3-Dioxoisoindolin-2-yl)propanal
- 3-(1,3-Dioxoisoindolin-2-yl)propionic acid
- 3-(1,3-Dioxoisoindolin-2-yl)propylamine
Comparison: 3-(3-(1,3-Dioxoisoindolin-2-yl)propoxy)benzaldehyde is unique due to the presence of the benzaldehyde group, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
3-[3-(1,3-dioxoisoindol-2-yl)propoxy]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c20-12-13-5-3-6-14(11-13)23-10-4-9-19-17(21)15-7-1-2-8-16(15)18(19)22/h1-3,5-8,11-12H,4,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYQBVBOGZASFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCOC3=CC=CC(=C3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10510463 | |
Record name | 3-[3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10510463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69383-92-2 | |
Record name | 3-[3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10510463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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